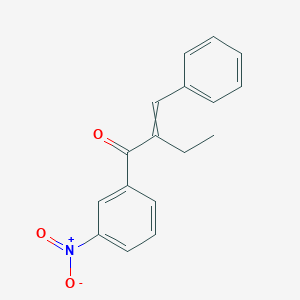silanol CAS No. 88221-29-8](/img/structure/B14377668.png)
Bis[(butan-2-yl)oxy](methyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(butan-2-yl)oxysilanol is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. Bis(butan-2-yl)oxysilanol is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(butan-2-yl)oxysilanol typically involves the reaction of silicon-based precursors with organic alcohols. One common method is the hydrolysis of dichlorosilanes followed by the reaction with butan-2-ol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Bis(butan-2-yl)oxysilanol is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(butan-2-yl)oxysilanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-based compounds.
Reduction: Reduction reactions can convert Bis(butan-2-yl)oxysilanol into simpler silicon compounds.
Substitution: The compound can undergo substitution reactions where the butan-2-yl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic halides and catalysts are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(butan-2-yl)oxysilanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics.
Industry: It is used in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Bis(butan-2-yl)oxysilanol involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and carbon atoms, leading to the formation of stable structures. These interactions are crucial in its applications in material science and biology.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: Another organosilicon compound with similar properties but different applications.
Dimethylsilanediol: Known for its use in silicone elastomers and sealants.
Tetramethylsilane: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Uniqueness
Bis(butan-2-yl)oxysilanol is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
CAS No. |
88221-29-8 |
|---|---|
Molecular Formula |
C9H22O3Si |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
di(butan-2-yloxy)-hydroxy-methylsilane |
InChI |
InChI=1S/C9H22O3Si/c1-6-8(3)11-13(5,10)12-9(4)7-2/h8-10H,6-7H2,1-5H3 |
InChI Key |
KWHMGYRSXVBGMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si](C)(O)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


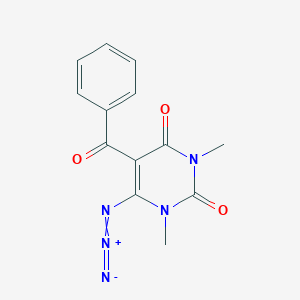
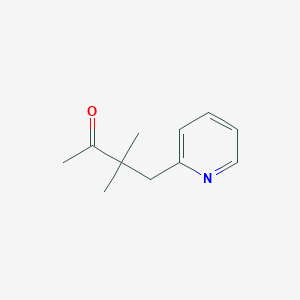


![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)

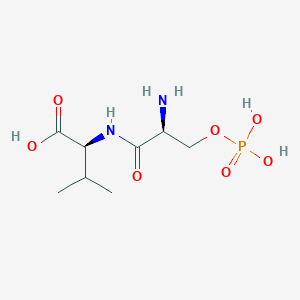
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)
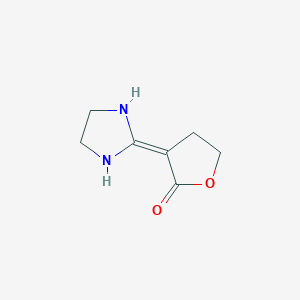

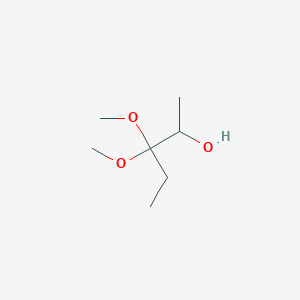
![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)

